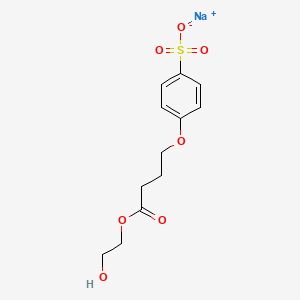
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt is a chemical compound known for its unique structure and properties. It is a derivative of butanoic acid, featuring a sulfophenoxy group and a hydroxyethyl ester. This compound is often used in various scientific and industrial applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt typically involves the esterification of butanoic acid with 4-(4-sulfophenoxy)-1-(2-hydroxyethyl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process often includes steps like purification through crystallization or distillation to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyethyl ester moiety may also play a role in its biological effects by facilitating its uptake and distribution within cells.
Comparación Con Compuestos Similares
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can be compared with other similar compounds, such as:
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester: Lacks the monosodium salt component.
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, disodium salt: Contains an additional sodium ion.
Phenoxyacetic acid derivatives: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63134-08-7 |
|---|---|
Fórmula molecular |
C12H15NaO7S |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
sodium;4-[4-(2-hydroxyethoxy)-4-oxobutoxy]benzenesulfonate |
InChI |
InChI=1S/C12H16O7S.Na/c13-7-9-19-12(14)2-1-8-18-10-3-5-11(6-4-10)20(15,16)17;/h3-6,13H,1-2,7-9H2,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
HIZUMCHFFNBMDU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1OCCCC(=O)OCCO)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


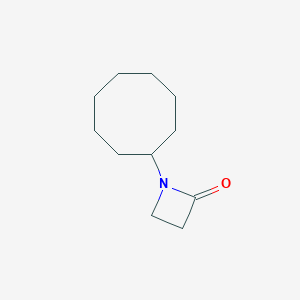

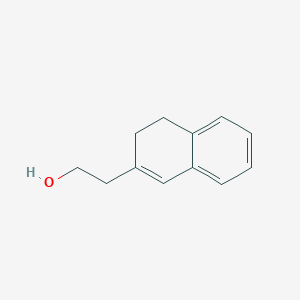
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


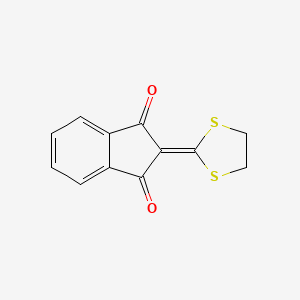
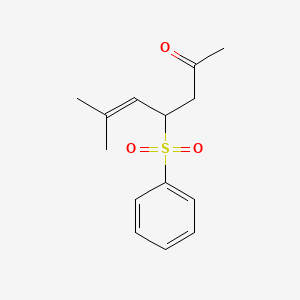
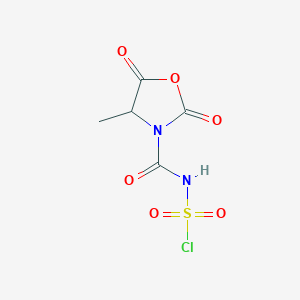
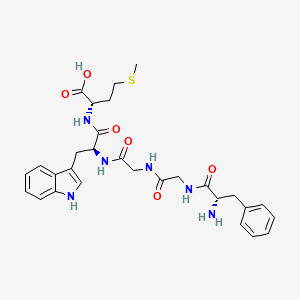
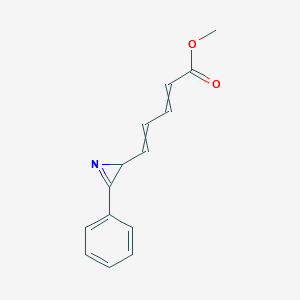

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
